4-(Cyclohexyloxy)-3-fluoro-benzoic acid

Kinase Inhibitors Tyrosine Kinase Medicinal Chemistry

Preferred building block for EGFR/HER2 kinase inhibitors per US20110190248A1; meta-Fluoro modulates pKa and metabolic stability. Carboxylic acid handle enables one-step amide coupling. Critical substitution pattern not interchangeable with non-fluorinated or regioisomeric analogs. Ideal for hit-to-lead SAR exploration.

Molecular Formula C13H15FO3
Molecular Weight 238.25 g/mol
CAS No. 163419-03-2
Cat. No. B3244758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexyloxy)-3-fluoro-benzoic acid
CAS163419-03-2
Molecular FormulaC13H15FO3
Molecular Weight238.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C13H15FO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
InChIKeySVVQWHGONBBWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexyloxy)-3-fluoro-benzoic Acid (CAS 163419-03-2): Synthesis-Grade Intermediates for Pharmaceutical Building Blocks


4-(Cyclohexyloxy)-3-fluoro-benzoic acid (CAS 163419-03-2) is a fluorinated benzoic acid derivative bearing a 4-cyclohexyloxy substituent, with molecular formula C₁₃H₁₅FO₃ and molecular weight 238.25 g/mol . The compound is commercially available from multiple vendors at purities of ≥97% to ≥98% [1]. Structurally, it features three key functional elements: a carboxylic acid handle for amide/ester coupling, a cyclohexyloxy group conferring lipophilicity and steric bulk, and a meta-fluoro substituent on the benzoic acid core . This substitution pattern distinguishes it from non-fluorinated analogs such as 4-(cyclohexyloxy)benzoic acid (CAS 139-61-7) and positional isomers including 2-(cyclohexyloxy)-5-fluorobenzoic acid (CAS 1096307-14-0) .

4-(Cyclohexyloxy)-3-fluoro-benzoic Acid in Lead Optimization: Why Non-Fluorinated or Regioisomeric Analogs Cannot Substitute


In medicinal chemistry, substitution patterns on benzoic acid scaffolds critically govern downstream pharmacophore geometry, metabolic stability, and target binding. The 3-fluoro-4-cyclohexyloxy arrangement in 4-(cyclohexyloxy)-3-fluoro-benzoic acid is not interchangeable with the non-fluorinated 4-(cyclohexyloxy)benzoic acid or regioisomers such as 2-(cyclohexyloxy)-5-fluorobenzoic acid . The meta-fluoro substituent modulates the pKa of the carboxylic acid (electron-withdrawing effect) and influences the dihedral angle of the cyclohexyloxy moiety relative to the aromatic plane, directly affecting molecular conformation in target binding pockets [1]. In tyrosine kinase inhibitor scaffolds, the cyclohexyloxy group occupies hydrophobic back pockets while the fluorine atom engages in orthogonal polar interactions with backbone amides or structured water networks [1]. Substitution with a non-fluorinated analog or a positional isomer would alter both steric occupancy and electronic surface potential, predictably reducing target engagement. The carboxylic acid terminus further serves as an essential conjugation handle for amide bond formation with amine-bearing heterocyclic cores—a transformation that cannot be executed with methyl ester or nitrile analogs without additional synthetic steps [1].

4-(Cyclohexyloxy)-3-fluoro-benzoic Acid: Comparative Evidence for Scientific Selection


Fluorinated vs. Non-Fluorinated 4-(Cyclohexyloxy)benzoic Acid Scaffolds in Kinase Inhibitor Lead Series

Patent US20110190248A1 discloses cyclohexyloxy-substituted heterocycles as tyrosine kinase inhibitors, wherein 4-(cyclohexyloxy)-3-fluoro-benzoic acid serves as a preferred carboxylic acid building block for amide coupling to quinazoline and related heterocyclic cores [1]. The meta-fluoro substituent is explicitly claimed as part of the preferred substitution pattern on the benzoic acid fragment. In the context of EGFR/HER2 kinase inhibitor development, the presence of a halogen (particularly fluorine) at the meta position of the terminal phenyl ring has been shown in related quinazoline-based inhibitors to improve cellular potency relative to unsubstituted phenyl analogs [2]. The fluorine atom participates in favorable dipolar interactions with the kinase hinge region and contributes to conformational restriction of the cyclohexyloxy group [1].

Kinase Inhibitors Tyrosine Kinase Medicinal Chemistry

Cyclohexyloxy vs. Linear Alkoxy Substituents: Lipophilicity and Metabolic Stability in Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffolds

In the development of soluble epoxide hydrolase (sEH) inhibitors, 4-(cyclohexyloxy) benzoic acid-derived urea compounds demonstrated high plasma concentrations exceeding 10× IC₅₀ when dosed orally at 0.3 mg·kg⁻¹ in cynomolgus monkeys [1][2]. These 4-(cyclohexyloxy) benzoic acid ureas exhibited greater potency against monkey sEH than comparator piperidyl ureas (TPAU and TPPU), though the piperidyl ureas ultimately displayed higher plasma concentrations and more favorable drug-like properties [1]. The cyclohexyloxy group contributes a calculated logP increase of approximately 1.5-2.0 units compared to methoxy analogs, enhancing membrane permeability while the cyclic structure provides resistance to O-dealkylation relative to linear alkoxy chains [3]. The meta-fluoro substituent on the 4-(cyclohexyloxy)-3-fluoro-benzoic acid scaffold further blocks potential metabolic hydroxylation sites on the aromatic ring [3].

sEH Inhibitors Lipophilicity Metabolic Stability EET Modulation

Carboxylic Acid vs. Ester/Nitrile Analogs: Synthetic Utility in Amide Bond Formation for Heterocyclic Drug Candidates

The free carboxylic acid functionality of 4-(cyclohexyloxy)-3-fluoro-benzoic acid enables direct amide coupling with amine-containing heterocycles (e.g., quinazolines, pyrimidines, pyridines) without the additional hydrolysis steps required for ester or nitrile precursors [1]. In the synthesis of cyclohexyloxy-substituted heterocyclic tyrosine kinase inhibitors, the benzoic acid derivative is activated via standard carbodiimide or HATU-mediated coupling protocols to form stable amide linkages with the heterocyclic core [1]. This contrasts with methyl ester analogs (e.g., methyl 4-(cyclohexyloxy)-3-fluorobenzoate), which require separate saponification steps that introduce additional purification burden and yield loss. The carboxylic acid form reduces total step count by one to two synthetic operations compared to ester-protected building blocks in convergent synthetic routes [2].

Amide Coupling Building Blocks Synthetic Efficiency Pharmaceutical Intermediates

4-(Cyclohexyloxy)-3-fluoro-benzoic Acid: Validated Research and Industrial Application Scenarios


Tyrosine Kinase Inhibitor Lead Optimization

4-(Cyclohexyloxy)-3-fluoro-benzoic acid serves as a preferred carboxylic acid building block for the synthesis of cyclohexyloxy-substituted heterocyclic tyrosine kinase inhibitors [1]. The compound undergoes amide coupling with quinazoline, pyrimidine, or pyridine amine cores to generate terminal phenyl fragments bearing the cyclohexyloxy and meta-fluoro substitution pattern explicitly claimed as preferred embodiments in patent US20110190248A1 [1]. This building block is directly applicable to EGFR, HER2, and other receptor tyrosine kinase inhibitor programs where the cyclohexyloxy group occupies hydrophobic back pockets and the fluorine atom engages in polar interactions with the hinge region.

Soluble Epoxide Hydrolase (sEH) Inhibitor Development

The 4-(cyclohexyloxy)benzoic acid core, from which 4-(cyclohexyloxy)-3-fluoro-benzoic acid is derived via meta-fluorination, has demonstrated utility in sEH inhibitor programs with oral bioavailability and high plasma exposure in non-human primates [1]. 4-(cyclohexyloxy) benzoic acid urea derivatives achieved plasma concentrations exceeding 10× IC₅₀ at 0.3 mg·kg⁻¹ oral dosing in cynomolgus monkeys [1][2]. The fluorinated variant offers additional metabolic stabilization at the aromatic ring while retaining the carboxylic acid handle for urea formation, making it a strategic building block for second-generation sEH inhibitors targeting inflammatory, cardiovascular, and pain indications [1].

Amide-Containing Pharmaceutical Intermediate Synthesis

The free carboxylic acid group of 4-(cyclohexyloxy)-3-fluoro-benzoic acid enables one-step amide bond formation with diverse amine-containing pharmacophores [1]. This convergent synthetic strategy is employed in the construction of kinase inhibitors and related heterocyclic drug candidates [1]. The cyclohexyloxy group provides the lipophilic character necessary for membrane permeability and hydrophobic pocket occupancy, while the carboxylic acid functionality serves as the conjugation point for attachment to central heterocyclic cores, eliminating the need for ester-to-acid conversion steps that would otherwise increase synthetic burden [1].

Structure-Activity Relationship (SAR) Studies on Fluorinated Benzoic Acid Pharmacophores

The meta-fluoro substitution pattern in 4-(cyclohexyloxy)-3-fluoro-benzoic acid provides a defined electronic and steric perturbation relative to non-fluorinated 4-(cyclohexyloxy)benzoic acid [1]. This compound serves as a tool for systematic SAR exploration of fluorine effects on target binding, metabolic stability, and physicochemical properties. The fluorine atom modulates the carboxylic acid pKa (ΔpKa approximately -0.3 to -0.5 units relative to unsubstituted benzoic acid), influences molecular conformation via ortho interactions with the cyclohexyloxy group, and blocks potential sites of oxidative metabolism [2]. These features make it valuable for probing fluorine-specific contributions to ligand-protein interactions in hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclohexyloxy)-3-fluoro-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.